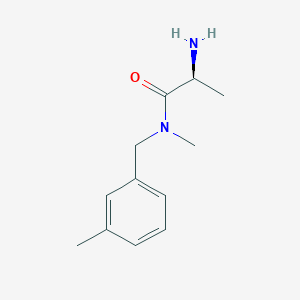
(S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-N-methyl-N-(3-methyl-benzyl)-propionamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound has a unique chemical structure that includes an amino group, a methyl-benzyl moiety, and a propionamide backbone. Its molecular formula is C13H19N2O with a molecular weight of approximately 221.30 g/mol. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for drug development.
Anticonvulsant Properties
Research indicates that compounds with similar structures to this compound may exhibit anticonvulsant activity. For instance, studies on related compounds like lacosamide have shown significant efficacy in seizure models, particularly in the maximal electroshock (MES) test. Lacosamide, which shares structural similarities, has been approved for treating partial-onset seizures in adults and exhibits unique mechanisms of action that could be relevant for this compound as well .
| Compound Name | Molecular Formula | Molecular Weight | Activity |
|---|---|---|---|
| Lacosamide | C9H11N2O2 | 197.20 g/mol | Anticonvulsant |
| This compound | C13H19N2O | 221.30 g/mol | Potential anticonvulsant |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with voltage-gated sodium channels or modulate glutamate transmission, similar to other anticonvulsants. Such interactions could lead to increased neuronal stability and reduced seizure activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzyl ring or modifications to the propionamide backbone can significantly influence its pharmacological profile.
- Substituent Effects : Research has shown that non-bulky substituents at specific positions can enhance anticonvulsant activity while larger groups may reduce efficacy .
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target proteins, which is essential for enhancing biological activity .
Case Studies
Several studies have investigated related compounds to establish a foundation for understanding the potential effects of this compound:
- Anticonvulsant Screening : A series of substituted propionamides were evaluated in rodent models for their ability to prevent seizures. Compounds with smaller substituents demonstrated superior efficacy compared to those with larger groups .
- Pharmacokinetics and ADMET Profiles : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable characteristics for derivatives of propionamides, suggesting that modifications could yield compounds with enhanced therapeutic indices .
属性
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-4-6-11(7-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXETWGPAAAPT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














